molecular formula C22H17ClN6O4S B4814788 3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA

3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA

Cat. No.: B4814788
M. Wt: 496.9 g/mol
InChI Key: DKBRLPDLWQXPDK-UHFFFAOYSA-N
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Description

3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA is a complex organic compound that features a combination of benzotriazole, thiourea, and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers and stabilizers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O4S/c1-12-9-17-18(27-28(26-17)13-7-8-20(33-2)15(23)10-13)11-16(12)24-22(34)25-21(30)14-5-3-4-6-19(14)29(31)32/h3-11H,1-2H3,(H2,24,25,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBRLPDLWQXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA

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